Ethyl 1,3,4-oxadiazol-2-ylacetate
Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, such as Ethyl 1,3,4-oxadiazol-2-ylacetate, can be efficiently achieved by treating 1,3,4-oxadiazoles with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles .Molecular Structure Analysis
1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) .Chemical Reactions Analysis
1,3,4-Oxadiazole heterocyclic compounds, such as this compound, have the ability to undergo various chemical reactions, making them important for molecule planning .Physical and Chemical Properties Analysis
The solubility of 1,3,4-oxadiazoles in water is determined by the type of substituents on the heterocyclic ring . With two methyl groups, 1,3,4-Oxadiazole is completely soluble in water, while aryl substituents lower the solubility significantly .Scientific Research Applications
Synthesis of Derivatives
Synthetic Methodologies
A straightforward synthesis of ethyl (5-aryl-1,3,4oxadiazol-2-yl)acetates involves acylation of ethyl (l//-tetrazol-5-yl)acetate with aroyl chlorides, followed by thermal degradation to yield the desired oxadiazoles. This method provides a simple route to aryloxadiazolylacetic acids, demonstrating the compound's utility in synthesizing anti-inflammatory and analgesic agents, as well as new beta-lactam antibiotics with anti-microbial activity (Janda, 2001).
Reactivity and Applications
Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate has been prepared and shown to react with a variety of electrophilic reagents, indicating its potential for creating diverse compounds with significant applications (Elnagdi et al., 1988).
Industrial and Biological Applications
Industrial Applications
The synthesis of thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications demonstrates the versatility of ethyl 1,3,4-oxadiazol-2-ylacetate derivatives. The characterization of these compounds indicates their potential in photoelectronic devices due to their optical properties and thermal stability (Shafi et al., 2021).
Biological Activities
Ethyl 2-(2-pyridylacetate) derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties have been synthesized and tested for their in vitro activity against microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans, as well as for their cytotoxicity and antiviral activity against HIV-1, showcasing the biological significance of oxadiazole derivatives (Szulczyk et al., 2017).
Mechanism of Action
Target of Action
Ethyl 1,3,4-oxadiazol-2-ylacetate primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction inhibits the activity of AChE, leading to an increase in the concentration of acetylcholine .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . This pathway is involved in many functions, including memory and muscle control. By inhibiting AChE, this compound increases the availability of acetylcholine, enhancing cholinergic transmission .
Result of Action
The result of this compound’s action is the enhancement of cholinergic function . This can lead to improved cognitive function, making it a potential candidate for the treatment of Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of 1,3,4-oxadiazoles in water is determined by the type of substituents on the heterocyclic ring . This can affect the compound’s bioavailability and, consequently, its pharmacological action.
Safety and Hazards
While specific safety data for Ethyl 1,3,4-oxadiazol-2-ylacetate is not available, it’s important to handle all chemical compounds with care. For example, Ethyl acetate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and causes serious eye irritation .
Future Directions
1,3,4-Oxadiazoles have become promising scaffolds for materials science applications, e.g., OLEDs, membranes for high-pressure mixed-gas separation, corrosion inhibitors, optoelectronic devices, energetic materials, and metal ion sensors . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought .
Biochemical Analysis
Biochemical Properties
Ethyl 1,3,4-oxadiazol-2-ylacetate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .
Cellular Effects
This compound affects various cellular processes and functions. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the activity of key signaling molecules such as cyclooxygenase-2 (COX-2), this compound can reduce inflammation and promote cell survival . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, inhibiting or activating their functions. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, this compound can inhibit the activity of COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins . These interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its biological activity, including its anti-inflammatory and antioxidant properties, over extended periods . These findings suggest that the compound is suitable for long-term use in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can cause adverse effects, including toxicity and organ damage . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and COX-2, influencing their activity and the overall metabolic flux . The compound’s metabolism also involves its conversion into various metabolites, which can further interact with different biomolecules . These interactions can lead to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for the compound’s biological effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with specific biomolecules, thereby modulating its biological effects.
Properties
IUPAC Name |
ethyl 2-(1,3,4-oxadiazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6(9)3-5-8-7-4-11-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJMTLHPUUHFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302393 | |
Record name | Ethyl 1,3,4-oxadiazole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-39-9 | |
Record name | Ethyl 1,3,4-oxadiazole-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944898-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,3,4-oxadiazole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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